![molecular formula C13H16O B2936549 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-08-1](/img/structure/B2936549.png)
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as 3-MeO-PCP, is a novel dissociative drug that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of arylcyclohexylamines, which are a group of compounds that have been studied for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.
Mechanism Of Action
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, the compound may modulate glutamatergic neurotransmission and reduce excitotoxicity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems. This may contribute to its psychoactive effects, which include dissociation, euphoria, and altered perception.
Advantages And Limitations For Lab Experiments
One advantage of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects may also pose a limitation for certain types of experiments, and careful consideration should be given to the dosage and administration route used.
Future Directions
There are several potential future directions for research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dosage and administration route, as well as the long-term safety and efficacy of the compound.
Another area of interest is the development of novel NMDA receptor modulators based on the structure of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. By modifying the chemical structure of the compound, it may be possible to create more selective and potent NMDA receptor antagonists that have improved therapeutic potential.
Conclusion:
In conclusion, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a novel dissociative drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves modulation of the NMDA receptor, and it has been shown to have neuroprotective properties in animal models. While further research is needed to fully understand its therapeutic potential, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol represents a promising target for drug development in the field of neuropsychiatry.
Synthesis Methods
The synthesis of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent methanolysis. This process yields the final product in high purity and yield.
Scientific Research Applications
Research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has primarily focused on its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has antidepressant and anxiolytic effects in animal models, and may also have neuroprotective properties.
properties
IUPAC Name |
[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWWOPUQATQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)


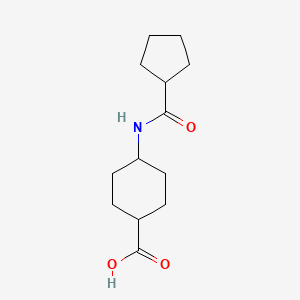
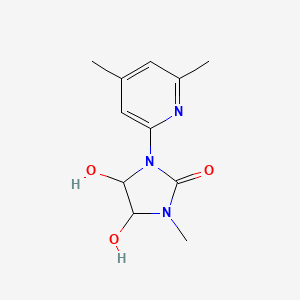

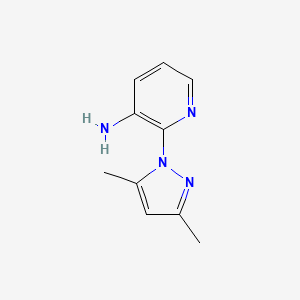
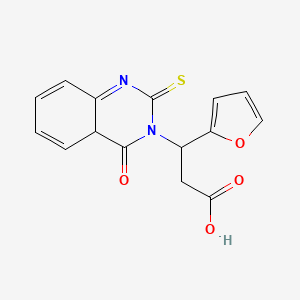
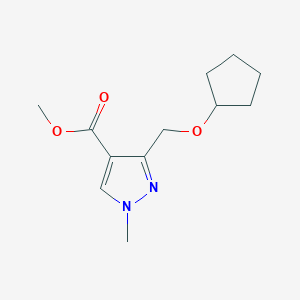
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
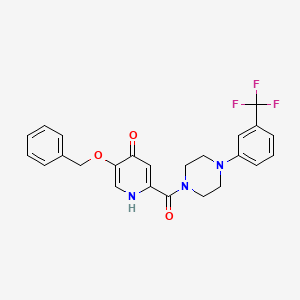
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)